2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a spirocyclic ketone that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.6]dodecan-10-yl)propan-1-one.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one has been reported to exhibit cytotoxicity towards cancer cells. It has also been reported to inhibit the growth of bacteria and fungi. Furthermore, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one in lab experiments is its potential as a building block for the synthesis of spirocyclic compounds with potential biological activity. Furthermore, it has been reported to exhibit anticancer activity, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its cytotoxicity towards both cancer and normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one. One of the future directions is the development of spirocyclic compounds with potential biological activity using this compound as a building block. Another future direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for anticancer drugs. Furthermore, the investigation of the potential of this compound as a ligand for the synthesis of metal complexes with potential applications in catalysis is also a future direction for research.
Synthesis Methods
The synthesis of 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one has been reported using different methods. One of the methods involves the reaction of 1,3-dioxolane with 1,2-diaminopropane in the presence of a reducing agent such as sodium borohydride. The resulting product is then chlorinated with thionyl chloride to obtain the desired compound. Another method involves the reaction of 1,3-dioxolane with 1,2-diaminopropane in the presence of a catalyst such as copper(II) triflate, followed by chlorination with N-chlorosuccinimide.
Scientific Research Applications
2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one has been used in various scientific research applications. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been used as a building block for the synthesis of spirocyclic compounds with potential biological activity. Furthermore, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
properties
IUPAC Name |
2-chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3/c1-10(13)11(15)14-5-2-12(17-9-6-14)3-7-16-8-4-12/h10H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRIJAXIUOCQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CCOCC2)OCC1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.